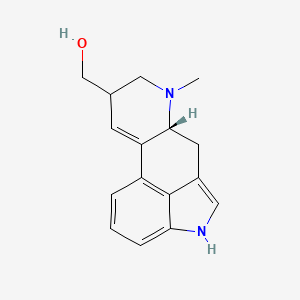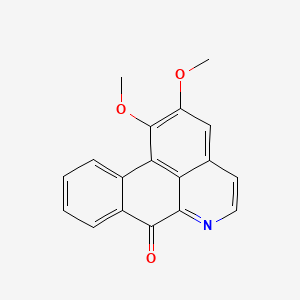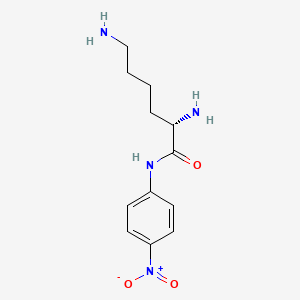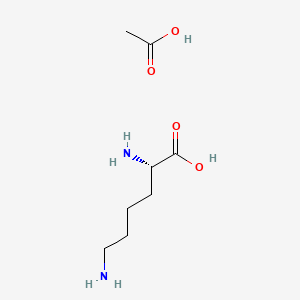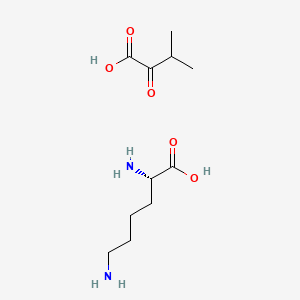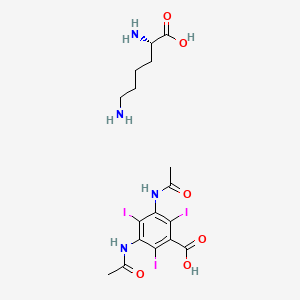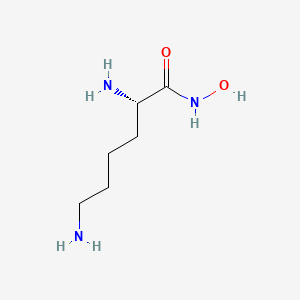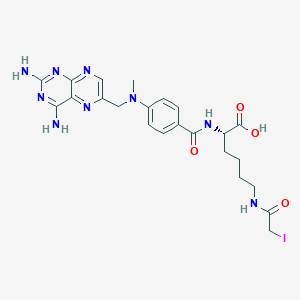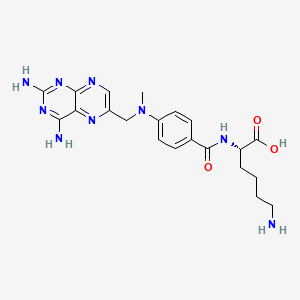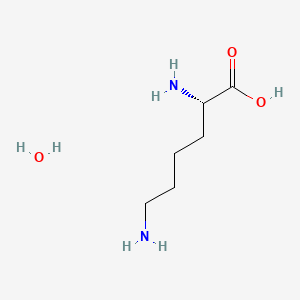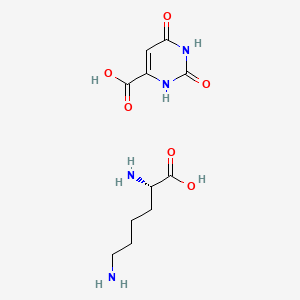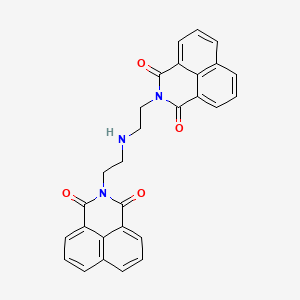
M-31850
Overview
Description
Preparation Methods
The synthesis of M-31850 involves the preparation of 1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of cyclization reactions.
Introduction of the Iminodi-2,1-ethanediyl Group:
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps
Chemical Reactions Analysis
M-31850 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
M-31850 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in enzymatic studies to understand the role of β-hexosaminidase in various biochemical pathways
Biology: Employed in cell biology to study the effects of β-hexosaminidase inhibition on cellular processes
Medicine: Investigated for its potential therapeutic applications in treating diseases related to β-hexosaminidase activity, such as Tay-Sachs and Sandhoff diseases
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
M-31850 exerts its effects by competitively inhibiting β-hexosaminidase (Hex). The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition leads to a decrease in the enzymatic activity of HexA and HexB, which are involved in the degradation of glycosaminoglycans . The molecular targets and pathways involved include the HexA and HexB enzymes and the lysosomal degradation pathway .
Comparison with Similar Compounds
M-31850 is unique due to its high selectivity and potency as a β-hexosaminidase inhibitor. Similar compounds include:
N-acetyl-D-glucosamine: A natural substrate of β-hexosaminidase.
PUGNAc: A potent inhibitor of β-hexosaminidase with a different mechanism of action.
Thiamet-G: Another β-hexosaminidase inhibitor with distinct structural features
This compound stands out due to its competitive inhibition mechanism and high selectivity for human HexA and HexB .
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLUIYHKSADQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


